5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a fluorine atom attached to the phenol ring and a pyrazole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol typically involves the reaction of a fluorinated phenol with a pyrazole derivative. One common method includes the use of 4-fluoro-2-nitrophenol as a starting material, which undergoes nitration followed by reduction and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrazole moiety contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Uniqueness
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrazole ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-3-2-7(11)6-10(8)14/h2-6,14H,1H3 |
InChI Key |
MLALHMHBEGOYHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.